molecular formula C17H20N6O2S B5098740 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950227-45-9

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5098740
CAS No.: 950227-45-9
M. Wt: 372.4 g/mol
InChI Key: ROMGBTSWMOTVSQ-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 5-methyl group and a 4-propoxyphenyl moiety at position 1. The carboxamide group at position 4 is linked to a 5-ethyl-1,3,4-thiadiazole ring. Its synthesis likely involves multi-step reactions, including cyclization and amide coupling, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-4-10-25-13-8-6-12(7-9-13)23-11(3)15(20-22-23)16(24)18-17-21-19-14(5-2)26-17/h6-9H,4-5,10H2,1-3H3,(H,18,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMGBTSWMOTVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=NN=C(S3)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118322
Record name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950227-45-9
Record name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=950227-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-5-methyl-1-(4-propoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

  • N-[5-(Ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Structural Difference: Replaces the 4-propoxyphenyl group with a 4-methylphenyl moiety. The propoxy group’s ether linkage may enhance solubility and bioavailability due to increased polarity .
  • 5-Methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide derivatives (): Structural Difference: Lacks the thiadiazole ring and features simpler N-substituents (e.g., alkyl or aryl groups). Impact: The absence of the thiadiazole moiety may reduce electronic effects critical for target binding. For example, thiadiazoles are known to enhance π-stacking interactions in enzyme active sites .

Thiadiazole vs. Thiazole-Based Analogues

  • 5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid (): Structural Difference: Substitutes the thiadiazole ring with a thiazole and replaces the carboxamide with a carboxylic acid. The carboxylic acid group may improve solubility but limit blood-brain barrier penetration compared to the carboxamide .

Triazole Carboxamides with Varied N-Substituents

  • 5-Ethyl-1-(2-fluorophenyl)-N-(quinolin-2-yl)-1H-1,2,3-triazole-4-carboxamide (): Structural Difference: Features a quinoline substituent instead of thiadiazole and a fluorophenyl group. Impact: The quinoline moiety introduces planar aromaticity, enhancing intercalation with DNA or enzymes like topoisomerases.

Antiproliferative Activity ()

  • Key Finding: Triazole-thiazole hybrids (e.g., 5-methyl-1-(4-phenylthiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid) showed 40–62% growth inhibition in lung and melanoma cell lines.
  • Comparison : The target compound’s thiadiazole and propoxyphenyl groups may enhance activity by improving target engagement or pharmacokinetics, though direct assay data are unavailable .

Antimicrobial and Antiviral Potential ()

  • Key Finding : Thiadiazole-triazole chalcones (e.g., compound 3 in ) exhibited antimicrobial activity and in silico TMPRSS2 inhibition, a target for COVID-19 therapy.
  • Comparison : The propoxyphenyl group in the target compound may increase hydrophobicity, enhancing penetration into microbial membranes or viral protease active sites .

Spectroscopic Characterization

  • IR/NMR Trends :
    • Amide C=O stretch : ~1650–1680 cm⁻¹ (similar to ).
    • Aromatic protons : δ 6.70–7.82 ppm (as in ).
    • Thiadiazole protons : δ 8.22–9.52 ppm (doublet for CH=C and singlet for OH in analogous structures) .

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